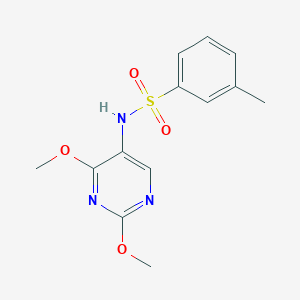

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide

Description

N-(2,4-Dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dimethoxypyrimidine moiety attached to a 3-methylbenzenesulfonamide scaffold. The 2,4-dimethoxypyrimidine group is known for its electron-donating methoxy substituents, which influence electronic distribution, solubility, and intermolecular interactions. The 3-methylbenzenesulfonamide component contributes to hydrogen-bonding capabilities and steric effects, critical for biological activity or crystallinity .

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-5-4-6-10(7-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLNIBSBHIWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The pyrimidine ring may also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Derivatives

describes sulfonamide compounds with a benzothiazole-phenyl core and varying substituents (e.g., bromo, chloro, methyl, nitro). Key comparisons include:

| Compound (ID) | Substituent | Melting Point (°C) | Yield (%) | Rf Value |

|---|---|---|---|---|

| 7 (Bromo) | 4-Bromo-3-methyl | 264–267 | 39 | 0.84 |

| 9 (Chloro) | 3-Chloro | 268–271 | 49 | 0.72 |

| 12 (Methyl) | 3-Methyl | 184–186 | 62 | 0.78 |

| 13 (Nitro) | 3-Nitro | 232–235 | 55 | 0.83 |

- Melting Points : Electron-withdrawing groups (e.g., nitro, bromo) increase melting points due to enhanced intermolecular dipole interactions, whereas the methyl group (electron-donating) lowers the melting point (184–186°C for compound 12) .

- Yields : Methyl-substituted derivatives (e.g., compound 12) show higher yields (62%), suggesting steric or electronic advantages in synthesis .

- Rf Values : Higher Rf values (e.g., 0.84 for bromo-substituted compound 7) correlate with reduced polarity, influenced by substituent electronegativity .

Structural Analogues with Dimethoxypyrimidine Moieties

Pyrimidine-Oxazolidin Hybrids ()

Compounds such as 8h and 8i incorporate a 2,4-dimethoxypyrimidin-5-yl group linked to an oxazolidin-2-arylimino scaffold. Although lacking the sulfonamide group, these hybrids demonstrate:

- High Synthetic Efficiency : Yields up to 87% for 8h , attributed to optimized reaction conditions.

The dimethoxypyrimidine moiety in these compounds may enhance π-π stacking or hydrogen bonding in target binding, a feature relevant to the sulfonamide derivative’s pharmacological profile.

Chloropyridinyl-Acetylpiperazinylphenoxy Sulfonamide ()

Compound 32 (N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3-methylbenzenesulfonamide) shares the 3-methylbenzenesulfonamide group but incorporates a chloropyridinyl-phenoxy-acetylpiperazine chain. Key distinctions include:

- Complexity : The extended structure likely targets enzymes or receptors with larger binding pockets.

- Yield : 68% yield suggests moderate synthetic efficiency compared to simpler sulfonamides .

Pharmacological Implications

describes a GABA receptor ligand featuring a 2,4-dimethoxypyrimidin-5-yl group within an imidazo[4,5-b]pyridine scaffold. For N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide, the sulfonamide group may target enzymes (e.g., carbonic anhydrases) or receptors distinct from GABA, but the dimethoxypyrimidine could enhance bioavailability or binding affinity.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with methoxy groups and a benzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 339.37 g/mol. The presence of dimethoxy groups enhances its electron-donating properties, which may influence its biological reactivity and solubility in various environments.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the pyrimidine core followed by sulfonamide coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. In vitro studies suggest it may selectively inhibit cancer cell proliferation.

- Antimicrobial Properties : Preliminary findings indicate potential efficacy against certain bacterial strains, positioning it as a candidate for further investigation in infectious disease contexts.

- COX-2 Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, suggesting that this compound may also exhibit anti-inflammatory effects.

The precise biochemical pathways affected by this compound are still under investigation. However, its structural features suggest potential interactions with various enzymes and receptors involved in critical biological processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrimidine derivatives, this compound was tested against various cancer cell lines (e.g., MCF-7, A549). Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 22 ± 0.62 | Doxorubicin | 25 ± 0.55 |

| A549 | 19 ± 0.52 | Doxorubicin | 13 ± 0.42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.